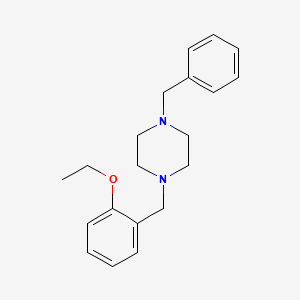
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide (CENB) is a small molecule that has gained significant attention in the scientific community due to its potential use as a research tool. CENB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been found to inhibit the activity of CK2 by binding to the enzyme's ATP-binding site. This results in the inhibition of CK2-mediated phosphorylation of its substrates, which leads to the disruption of cellular processes that rely on CK2 activity. The exact mechanism by which N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of CK2 activity, N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and analgesic effects in animal models. N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been shown to have a relatively low toxicity profile, suggesting its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for CK2. This allows researchers to investigate the role of CK2 in a range of biological processes without the interference of other enzymes or signaling pathways. However, one limitation of using N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide. Another area of interest is the investigation of the role of CK2 in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide as an anticancer agent in vivo warrants further investigation.
合成方法
The synthesis of N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 2-cyanophenylamine with ethyl 4-nitrobenzoate in the presence of a base. The resulting product is then hydrolyzed to yield N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide. This method has been reported in the literature and has been successfully used to produce N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide in high yields.
科学研究应用
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been used as a research tool to investigate a range of biological processes. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in a range of cellular processes including cell growth and differentiation. N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. Additionally, N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide has been used to investigate the role of CK2 in the regulation of circadian rhythms.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-15-8-7-11(9-14(15)19(21)22)16(20)18-13-6-4-3-5-12(13)10-17/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLYPIXUHTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)






![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)




![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)